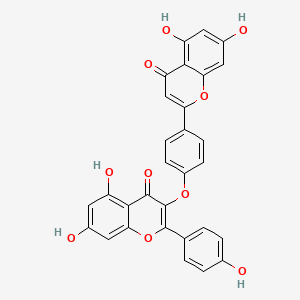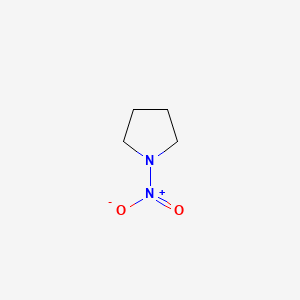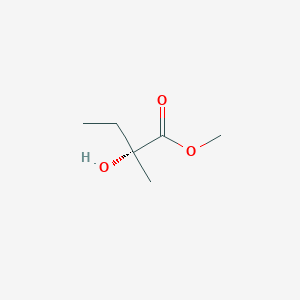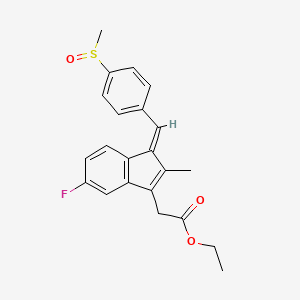
Delicaflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delicaflavone is a rarely occurring biflavonoid isolated from the plant Selaginella doederleinii Hieron, a traditional Chinese medicine. This compound has garnered significant attention due to its promising anticancer properties. Modern pharmacological studies have demonstrated that this compound induces reactive oxygen species-mediated apoptosis and cell cycle arrest via the PI3K/AKT/mTOR and Ras/MEK/Erk signaling pathways, resulting in autophagic cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delicaflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units. The reaction conditions typically include the use of oxidizing agents such as iodine or ferric chloride in an organic solvent like dichloromethane or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Selaginella doederleinii Hieron using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Delicaflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .
Wissenschaftliche Forschungsanwendungen
Delicaflavone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Industry: Utilized in the development of novel anticancer therapeutics and as a natural product for health promotion
Wirkmechanismus
Delicaflavone belongs to the C–O–C-type biflavonoids, which include compounds like hinokiflavone and ochnaflavone. These compounds are characterized by an ether linkage between the two connected apigenin units. Compared to other biflavonoids, this compound has shown unique anticancer properties, particularly in inducing autophagic cell death and modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
- Hinokiflavone
- Ochnaflavone
- Amentoflavone
- Robustaflavone
- Agathisflavone
Delicaflavone’s unique ability to modulate multiple signaling pathways and induce autophagic cell death makes it a promising candidate for further research and development in anticancer therapies.
Eigenschaften
Molekularformel |
C30H18O10 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
3-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-13,31-35H |
InChI-Schlüssel |
WJULKDPQRHDJNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)


![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
